molecular formula C18H24N2O2 B4520729 N-bicyclo[2.2.1]hept-2-yl-4-(4-morpholinyl)benzamide

N-bicyclo[2.2.1]hept-2-yl-4-(4-morpholinyl)benzamide

Cat. No.: B4520729
M. Wt: 300.4 g/mol
InChI Key: JHBRLZRBZZSUMS-UHFFFAOYSA-N
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Description

N-bicyclo[2.2.1]hept-2-yl-4-(4-morpholinyl)benzamide is a useful research compound. Its molecular formula is C18H24N2O2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.183778013 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemistry and Pharmacology of Reversible Inhibitors of MAO-A

Research on moclobemide, a compound with structural similarities to N-bicyclo[2.2.1]hept-2-yl-4-(4-morpholinyl)benzamide, highlights its antidepressant efficacy and neuroprotective role. It demonstrates rapid absorption, significant plasma protein binding, and a notable increase in neurotransmitter levels in the brain, suggesting potential applications in treating depression and enhancing neuroprotection (Nair, Ahmed, & Kin, 1993).

Synthesis of Functionalized 3-Azabicyclo[3.2.0]heptanes

The research on the synthesis of functionalized 3-azabicyclo[3.2.0]heptanes through photochemical intermolecular cycloaddition provides a pathway to bi- and tricyclic analogues of morpholine, highlighting the importance of these structures in drug discovery and the potential for creating novel therapeutic agents (Skalenko et al., 2018).

Antifungal Activity of N-Benzoyl-N'-dialkylthiourea Derivatives

Studies on N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, which include morpholine compounds, reveal significant antifungal activity against major plant pathogens. This suggests the application of such compounds in agriculture for the management of plant diseases (Weiqun et al., 2005).

Synthesis and Evaluation of Heterocyclic Carboxamides

Research on heterocyclic analogues of 1192U90, involving the synthesis and evaluation of compounds for potential antipsychotic agents, indicates the therapeutic relevance of bicyclic and morpholine derivatives in psychiatric medicine. This underscores their utility in developing medications with fewer side effects and improved patient outcomes (Norman et al., 1996).

Practical Synthesis of Bicyclic Morpholine-Based Building Blocks

The synthesis of bridged bicyclic morpholines as key building blocks in medicinal chemistry highlights their role in the development of novel therapeutic agents. The research emphasizes the importance of such compounds in creating morpholine isosteres, which are crucial for drug design and discovery processes (Walker, Eklov, & Bedore, 2012).

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c21-18(19-17-12-13-1-2-15(17)11-13)14-3-5-16(6-4-14)20-7-9-22-10-8-20/h3-6,13,15,17H,1-2,7-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBRLZRBZZSUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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